molecular formula C11H6N2O3 B14327542 4-Carboxy-2-diazonionaphthalen-1-olate CAS No. 97606-12-7

4-Carboxy-2-diazonionaphthalen-1-olate

Cat. No.: B14327542
CAS No.: 97606-12-7
M. Wt: 214.18 g/mol
InChI Key: BPAAASFRRLDLMY-UHFFFAOYSA-N
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Description

4-Carboxy-2-diazonionaphthalen-1-olate is an organic compound with the molecular formula C₁₁H₆N₂O₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both carboxyl and diazonium functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-2-diazonionaphthalen-1-olate typically involves the diazotization of 4-carboxy-2-aminonaphthalene. The process begins with the nitration of naphthalene to form 4-nitronaphthalene-1-carboxylic acid, which is then reduced to 4-amino-1-naphthoic acid. This intermediate is subjected to diazotization using sodium nitrite and hydrochloric acid under cold conditions to yield the diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the diazonium group to an amino group.

    Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions, such as Sandmeyer reactions, to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: 4-Carboxy-2-aminonaphthalene.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

4-Carboxy-2-diazonionaphthalen-1-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable diazonium salts.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carboxy-2-diazonionaphthalen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonionaphthalen-1-olate: Similar structure but lacks the carboxyl group.

    4-Carboxy-2-aminonaphthalene: Precursor in the synthesis of 4-Carboxy-2-diazonionaphthalen-1-olate.

    Naphthoquinone derivatives: Products of oxidation reactions.

Uniqueness

This compound is unique due to the presence of both carboxyl and diazonium functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

97606-12-7

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

4-carboxy-2-diazonionaphthalen-1-olate

InChI

InChI=1S/C11H6N2O3/c12-13-9-5-8(11(15)16)6-3-1-2-4-7(6)10(9)14/h1-5H,(H-,14,15,16)

InChI Key

BPAAASFRRLDLMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)C(=O)O

Origin of Product

United States

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